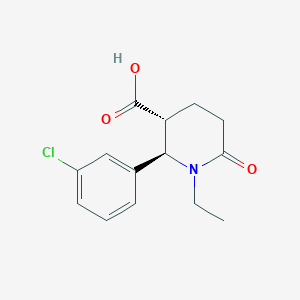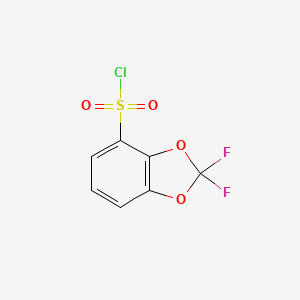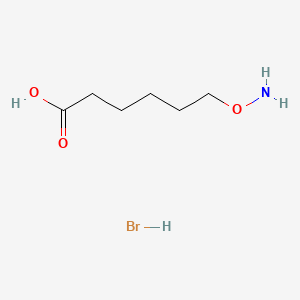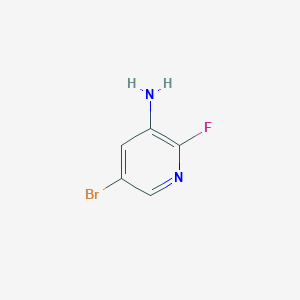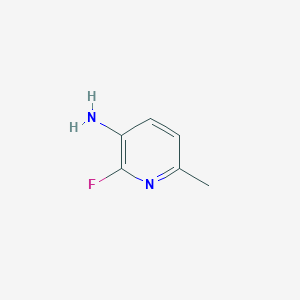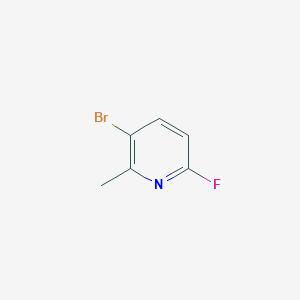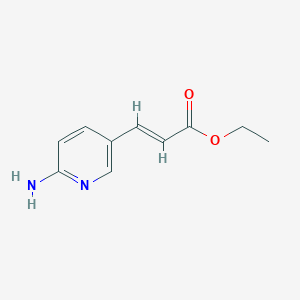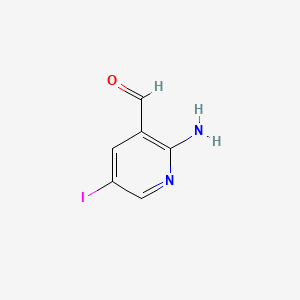
1-(Chloroacetyl)azocane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-(Chloroacetyl)azocane” is a chemical compound with the molecular formula C9H16ClNO . It contains a total of 28 bonds, including 12 non-H bonds, 1 multiple bond, 1 double bond, 1 eight-membered ring, and 1 tertiary amide .
Molecular Structure Analysis
The molecular structure of “1-(Chloroacetyl)azocane” includes an eight-membered ring and a tertiary amide . The average mass of the molecule is 189.682 Da, and the monoisotopic mass is 189.092041 Da .
Wissenschaftliche Forschungsanwendungen
Proteomics Research
1-(Chloroacetyl)azocane is utilized in proteomics research for the study of proteins and their functions. It serves as a biochemical tool for the modification of proteins, which can help in understanding protein interactions and dynamics within the cellular environment .
Antigen-Specific Cell Staining
This compound has been used to improve the retention of fluorescent substrates in cells for antigen-specific cell staining . The chloroacetyl group modification on the substrate enhances its retention by forming a covalent bond with intracellular proteins, which is crucial for accurate and long-lasting cell labeling in immunological studies .
Suppression of Dissociation in Cell Staining
The chloroacetyl group in 1-(Chloroacetyl)azocane can suppress the dissociation of a fluorescent molecule from cells after staining. This property is significant for developing more stable and reliable cell staining methods, which are essential for various biological assays and diagnostic applications .
Biochemical Synthesis
1-(Chloroacetyl)azocane is involved in the synthesis of biologically relevant compounds, such as 1,2,3-triazoles . These triazoles have important applications in pharmaceutical chemistry, highlighting the role of 1-(Chloroacetyl)azocane in the development of new drugs and therapeutic agents .
Fluorescence Amplification
Researchers have developed a hydrolase-based fluorescence amplification method using 1-(Chloroacetyl)azocane. This method is used for labeling cells with fluorescent substrates, which is a critical technique for visualizing and tracking cellular processes in real-time .
Chemical Modification for Enhanced Substrate Retention
The chloroacetyl group in 1-(Chloroacetyl)azocane is also used to chemically modify substrates to enhance their retention in cells. This modification is beneficial for various biochemical assays that require the substrates to remain within the cells for extended periods .
Safety and Hazards
Zukünftige Richtungen
While specific future directions for “1-(Chloroacetyl)azocane” are not mentioned in the literature, research into similar compounds is ongoing. For example, the development of efficient, environmentally safe methods for the synthesis of biologically active compounds is a major goal in organic synthesis .
Eigenschaften
IUPAC Name |
1-(azocan-1-yl)-2-chloroethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16ClNO/c10-8-9(12)11-6-4-2-1-3-5-7-11/h1-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGZHOJOCNQDXKG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CCC1)C(=O)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50585352 |
Source


|
| Record name | 1-(Azocan-1-yl)-2-chloroethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50585352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Chloroacetyl)azocane | |
CAS RN |
14368-26-4 |
Source


|
| Record name | 1-(Azocan-1-yl)-2-chloroethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50585352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(4-Ethylpiperazin-1-yl)sulfonyl]aniline](/img/structure/B1285504.png)
